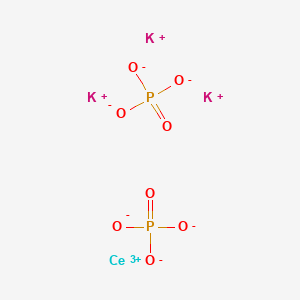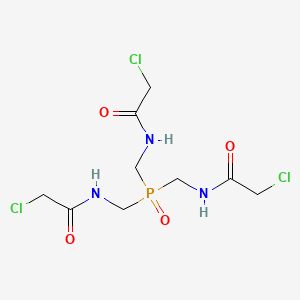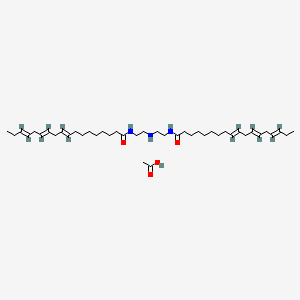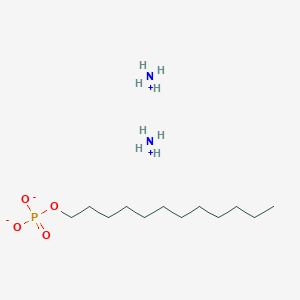
Phosphoric acid, dodecyl ester, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biodiesel , is a renewable, biodegradable fuel derived from various organic sources such as vegetable oils, animal fats, and recycled cooking oils. It is an alternative to conventional diesel fuel and is used in diesel engines without requiring significant modifications.
準備方法
Synthetic Routes and Reaction Conditions
Biodiesel is primarily produced through a chemical process called transesterification . This involves reacting triglycerides (fats/oils) with an alcohol (usually methanol or ethanol) in the presence of a catalyst (typically sodium hydroxide or potassium hydroxide). The reaction conditions generally include:
Temperature: 50-60°C
Pressure: Atmospheric pressure
Reaction Time: 1-2 hours
Industrial Production Methods
In industrial settings, biodiesel production involves the following steps:
Feedstock Preparation: Cleaning and drying the raw materials.
Transesterification: Mixing the feedstock with alcohol and catalyst in a reactor.
Separation: Separating the biodiesel from the glycerol byproduct.
Purification: Washing and drying the biodiesel to remove impurities.
化学反応の分析
Types of Reactions
Biodiesel undergoes several chemical reactions, including:
Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products.
Hydrolysis: Reaction with water can produce free fatty acids and glycerol.
Polymerization: Under certain conditions, biodiesel can polymerize, leading to the formation of gums and deposits.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat can accelerate oxidation.
Hydrolysis: Water and acidic or basic conditions can promote hydrolysis.
Polymerization: High temperatures and the presence of catalysts can induce polymerization.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Polymerization: Gums and deposits.
科学的研究の応用
Biodiesel has a wide range of scientific research applications, including:
Chemistry: Studying the transesterification process and developing new catalysts.
Biology: Investigating the biodegradability and environmental impact of biodiesel.
Medicine: Exploring the potential use of biodiesel byproducts in pharmaceuticals.
Industry: Developing more efficient production methods and improving fuel quality.
作用機序
Biodiesel works by combusting in diesel engines to produce energy. The combustion process involves the oxidation of the fatty acid methyl esters in biodiesel, releasing energy in the form of heat. The molecular targets and pathways involved include:
Combustion Pathway: Oxidation of carbon and hydrogen atoms in the fatty acid chains.
Energy Release: Conversion of chemical energy into mechanical energy.
類似化合物との比較
Similar Compounds
Petroleum Diesel: Derived from crude oil, non-renewable, and produces higher emissions.
Ethanol: Alcohol-based fuel, renewable, but less energy-dense than biodiesel.
Hydrogenated Vegetable Oil (HVO): Similar to biodiesel but produced through hydrogenation rather than transesterification.
Uniqueness
Biodiesel stands out due to its:
Renewability: Produced from organic sources.
Biodegradability: Breaks down more easily in the environment.
Compatibility: Can be used in existing diesel engines with minimal modifications.
特性
CAS番号 |
90605-05-3 |
|---|---|
分子式 |
C12H33N2O4P |
分子量 |
300.38 g/mol |
IUPAC名 |
diazanium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
InChIキー |
OEGDRYRDQUBDHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


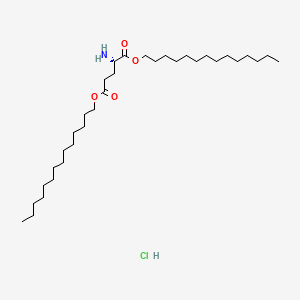
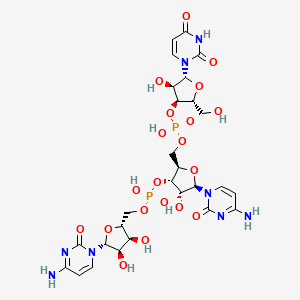
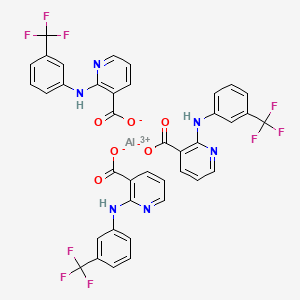
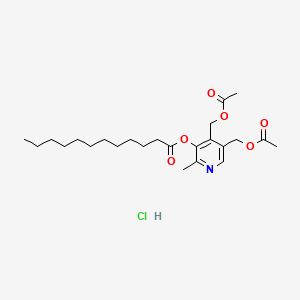
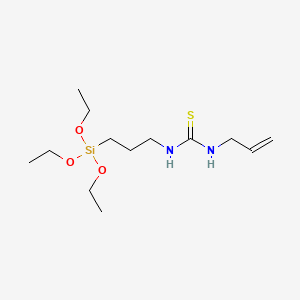
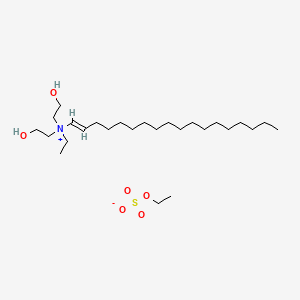

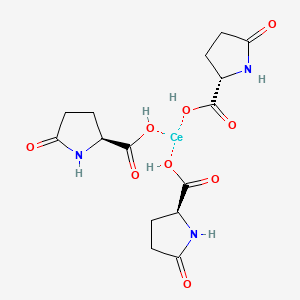
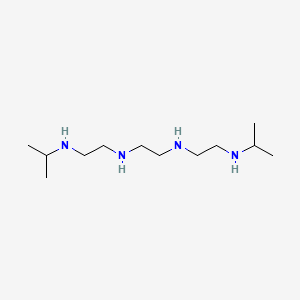

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
